molecular formula C7H11ClO2 B13159553 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid

2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13159553
M. Wt: 162.61 g/mol
InChI Key: FVHUWEWQOLDPJJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₁ClO₂. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chloro-3-(propan-2-yl)cyclopropane with carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

2-chloro-3-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11ClO2/c1-3(2)4-5(6(4)8)7(9)10/h3-6H,1-2H3,(H,9,10)

InChI Key

FVHUWEWQOLDPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1Cl)C(=O)O

Origin of Product

United States

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